Direct Head-to-Head CrtN Inhibition: Target Compound vs. Optimized Benzocycloalkane Inhibitor
When selecting a CrtN inhibitor, potency is a primary differentiator. In a direct comparison using the same assay (inhibition of diapophytoene desaturase in S. aureus Newman, assessed by spectrophotometric measurement of staphyloxanthin pigment formation after 48 h), the target compound exhibits negligible inhibitory activity (IC50 > 1,250 nM) [1], while a representative optimized inhibitor, compound 1 from the benzocycloalkane series, demonstrates picomolar potency (IC50 = 0.61 nM) [2]. This represents a >2,000-fold difference in activity, definitively positioning the target compound as a low-activity control or a starting scaffold for medicinal chemistry, rather than a viable tool for in vivo proof-of-concept studies.
| Evidence Dimension | Inhibitory Activity (IC50) against CrtN |
|---|---|
| Target Compound Data | IC50 > 1,250 nM |
| Comparator Or Baseline | Compound 1 (Benzocycloalkane derivative): IC50 = 0.61 nM |
| Quantified Difference | > 2,000-fold less potent |
| Conditions | Inhibition of diapophytoene desaturase in Staphylococcus aureus Newman; staphyloxanthin pigment formation after 48 h by spectrophotometry. |
Why This Matters
A >2,000-fold potency deficit directly impacts the compound's utility in sensitive biological assays, requiring significantly higher concentrations that can lead to off-target effects and prohibit its use in animal models.
- [1] BindingDB. BDBM50188224: CHEMBL3827264. Affinity Data: IC50 > 1.25E+3 nM. Inhibition of diapophytoene desaturase in Staphylococcus aureus Newman. View Source
- [2] Gao, P., et al. Discovery of Benzocycloalkane Derivatives Efficiently Blocking Bacterial Virulence for the Treatment of Methicillin-Resistant S. aureus (MRSA) Infections by Targeting Diapophytoene Desaturase (CrtN). Journal of Medicinal Chemistry, 2016, 59, 5031–5047. View Source
